Bienvenue dans la boutique en ligne BenchChem!

3-Isopropyl-5-methylmorpholine

Physicochemical profiling Lipophilicity Drug-likeness

Select 3-Isopropyl-5-methylmorpholine for your fragment library or SAR program. This C3-isopropyl, C5-methyl morpholine delivers a unique 3D pharmacophore vector not replicated by N-substituted or mono-substituted analogs. Its computed XlogP of 1.3, TPSA of 21.3 Ų, and preserved secondary amine make it ideal for post-screening N-functionalization. Choose this specific scaffold to access unexplored IP space in sigma receptor and CNS target programs.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
Cat. No. B13061346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropyl-5-methylmorpholine
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCC1COCC(N1)C(C)C
InChIInChI=1S/C8H17NO/c1-6(2)8-5-10-4-7(3)9-8/h6-9H,4-5H2,1-3H3
InChIKeyARTXVIBUURRJFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isopropyl-5-methylmorpholine (CAS 1490454-84-6): A C3,C5-Disubstituted Morpholine Building Block for Fragment-Based Screening and Medicinal Chemistry Libraries


3-Isopropyl-5-methylmorpholine (CAS 1490454-84-6) is a C-substituted morpholine derivative with the molecular formula C₈H₁₇NO and molecular weight 143.23 g/mol, bearing an isopropyl group at the 3-position and a methyl group at the 5-position of the morpholine ring . The compound belongs to the class of 3,5-disubstituted morpholines—a scaffold family increasingly recognized for systematic chemical diversity (SCD) applications in fragment-based screening and medicinal chemistry library construction [1][2]. Its computed physicochemical profile includes XlogP of 1.3, topological polar surface area (TPSA) of 21.3 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and one rotatable bond . The compound is commercially available from multiple suppliers at purities of 95–98% .

Why 3-Isopropyl-5-methylmorpholine Cannot Be Substituted by Generic Morpholine Analogs in Systematic SAR Exploration


Morpholine derivatives with different C-substitution patterns are not interchangeable in drug discovery workflows. The distinct regiochemical placement of substituents on the morpholine core directly governs three-dimensional vector orientation, steric demand, and lipophilicity—all critical determinants of target engagement and selectivity [1]. The 3-isopropyl-5-methyl substitution pattern produces a unique combination of steric bulk at C3 (isopropyl) and moderate steric constraint at C5 (methyl) that differs fundamentally from symmetric analogs such as 3,3,5,5-tetramethylmorpholine (CAS 19412-12-5; identical molecular formula but geminal dimethyl substitution) or mono-substituted variants such as 3-isopropylmorpholine (CAS 927802-40-2) [2]. Systematic chemical diversity (SCD) studies demonstrate that altering the regiochemistry and stereochemistry of C-substituted morpholines yields distinct biological screening profiles, making precise structural selection essential for hit identification and SAR development [1].

3-Isopropyl-5-methylmorpholine: Quantitative Physicochemical Differentiation from Closest Structural Analogs


Physicochemical Differentiation: 3-Isopropyl-5-methylmorpholine vs. 3,3,5,5-Tetramethylmorpholine — Lipophilicity and Hydrogen Bonding Profiles

3-Isopropyl-5-methylmorpholine (XlogP = 1.3) exhibits substantially lower computed lipophilicity compared to the benchmark parent morpholine (XlogP ≈ -0.9 for unsubstituted morpholine-¹³C₄), and critically differs from the isomeric 3,3,5,5-tetramethylmorpholine which, although sharing the same molecular formula (C₈H₁₇NO) and molecular weight (143.23 g/mol), presents a distinct steric and electronic profile due to geminal dimethyl substitution at both C3 and C5 positions [1]. The target compound retains one hydrogen bond donor (secondary amine N–H), whereas the tetramethyl analog's tertiary amine eliminates HBD capacity entirely . This HBD presence is a critical determinant for target interactions involving hydrogen bond donation from the morpholine NH .

Physicochemical profiling Lipophilicity Drug-likeness Morpholine building blocks

Substitution Pattern Differentiation: 3-Isopropyl-5-methylmorpholine vs. 4-Isobutylmorpholine — C-Substitution vs. N-Substitution and Rotatable Bond Constraints

3-Isopropyl-5-methylmorpholine is a C-substituted morpholine, whereas 4-isobutylmorpholine (CAS 10315-98-7) is an N-substituted morpholine—both share the molecular formula C₈H₁₇NO but exhibit fundamentally different structural topologies [1]. The target compound features substitutions directly on the ring carbons (C3-isopropyl, C5-methyl), resulting in only 1 rotatable bond (the isopropyl C–C bond external to the ring). In contrast, 4-isobutylmorpholine bears the alkyl group on the ring nitrogen, yielding greater conformational flexibility [1]. C-substituted morpholines are increasingly prioritized in medicinal chemistry because they preserve the secondary amine for further N-functionalization (e.g., amide coupling, sulfonamide formation) while providing scaffold diversity through carbon substituents—a key advantage documented in systematic chemical diversity libraries [2].

Conformational constraint C-substituted morpholine N-substituted morpholine Fragment-based screening

Steric and Electronic Differentiation: 3-Isopropyl-5-methylmorpholine vs. 3-Isopropylmorpholine — Impact of the 5-Methyl Group on Scaffold Complexity

Compared to 3-isopropylmorpholine (CAS 927802-40-2; MW 129.20, C₇H₁₅NO), 3-isopropyl-5-methylmorpholine (MW 143.23, C₈H₁₇NO) incorporates an additional methyl substituent at the 5-position, increasing both molecular weight (+14.03 Da, one methylene equivalent) and steric bulk on the morpholine ring [1]. This additional substitution creates a 3,5-disubstituted pattern that is more synthetically challenging to access than mono-substituted morpholines—a factor that directly impacts procurement cost, synthetic tractability, and uniqueness in screening collections [2]. The iron-catalyzed diastereoselective synthesis of 3,5-disubstituted morpholines, while feasible, typically yields cis-configured products and requires specialized catalytic conditions, underscoring the synthetic value of pre-formed building blocks like 3-isopropyl-5-methylmorpholine [2].

Steric effects Scaffold diversity 3,5-Disubstituted morpholine Structure-activity relationship

Oxidation State Differentiation: 3-Isopropyl-5-methylmorpholine vs. (3S,5R)-3-Isopropyl-5-methyl-2-morpholinone — Reduced vs. Oxidized Scaffold

A closely related oxidized analog, (3S,5R)-3-isopropyl-5-methyl-2-morpholinone (CAS 277302-75-7), shares the identical C3-isopropyl, C5-methyl substitution pattern but exists as a morpholin-2-one (lactam) rather than a morpholine . This oxidation state difference fundamentally alters chemical reactivity: the target compound (morpholine) contains a basic secondary amine (predicted pKa ~8.5–9.0, based on 3-isopropylmorpholine pKa = 8.91±0.40 [1]), while the lactam analog lacks basicity at the nitrogen due to amide resonance . The morpholine NH is available for salt formation, N-alkylation, N-acylation, and N-sulfonylation—versatile transformations not accessible with the morpholinone lactam [2].

Morpholine oxidation state Lactam vs. amine Building block reactivity Pharmacophore design

C-Substituted Morpholine Class Advantages: The Role of C-Functionalized Morpholines in Fragment Screening and Library Design

3-Isopropyl-5-methylmorpholine belongs to the class of C-substituted morpholines, which have been explicitly prioritized in systematic chemical diversity (SCD) approaches for fragment-based screening [1]. Unlike N-substituted morpholines—which dominate commercial catalogs due to synthetic accessibility—C-substituted variants like the target compound offer three key advantages identified in the SCD framework: (i) preservation of the secondary amine for post-screening elaboration, (ii) precise regiochemical and stereochemical control over exit vectors, and (iii) greater three-dimensional shape diversity for exploring novel biological target space [1]. The 2024 SCD study demonstrated that a matrix of only 24 diverse C-substituted morpholines, varying systematically in regiochemistry and stereochemistry, could cover a wide spectrum of biological screening outcomes, underscoring the value proposition of each distinct substitution pattern [1].

Fragment-based drug discovery Morpholine scaffold Systematic chemical diversity Screening library design

Sigma Receptor Pharmacophore Context: Relevance of Substituted Morpholine Derivatives for Pain and CNS Targets

Substituted morpholine derivatives bearing alkyl groups at the 3- and 5-positions fall within the general pharmacophore space claimed in patent literature for sigma (σ) receptor modulation, particularly for pain indications [1][2]. Specifically, the ESTEVE patent family (e.g., WO2016062780, US20170107191) describes substituted morpholine derivatives with pharmacological activity towards sigma receptors, where the morpholine core can be substituted at multiple positions with alkyl groups including isopropyl and methyl [1][3]. While 3-isopropyl-5-methylmorpholine itself lacks publicly reported sigma receptor binding data, its structural features—C3-alkyl (isopropyl) and C5-alkyl (methyl) substitution on the morpholine ring—align with the substitution patterns explored in these sigma receptor-targeting morpholine series [1][3]. Notably, structurally related compounds in BindingDB demonstrate sigma-1 receptor affinity in the nanomolar range (e.g., Ki = 36 nM for certain morpholine derivatives at sigma-1 [4]), establishing the class-level potential of 3,5-disubstituted morpholines for CNS target engagement.

Sigma receptor Morpholine pharmacophore Pain therapeutics CNS drug discovery

Optimal Research and Procurement Scenarios for 3-Isopropyl-5-methylmorpholine in Drug Discovery Workflows


Fragment-Based Screening Library Expansion with C-Substituted Morpholine Diversity

3-Isopropyl-5-methylmorpholine is ideally deployed as a fragment-sized building block (MW = 143.23) in screening libraries designed using systematic chemical diversity (SCD) principles. The compound provides a distinct regiochemical and stereochemical vector combination (C3-isopropyl, C5-methyl) that is underrepresented in commercial collections dominated by N-substituted morpholines [1]. Its computed XlogP of 1.3 and preserved secondary amine make it well-suited for fragment elaboration strategies where post-screening N-functionalization is planned. Procurement rationale: selecting this specific 3,5-disubstitution pattern, rather than a generic morpholine analog, ensures a unique three-dimensional pharmacophore vector that cannot be replicated by N-alkylated or mono-substituted alternatives [1].

Sigma Receptor and CNS Target Hit Expansion in Pain Research Programs

For medicinal chemistry teams pursuing sigma-1 receptor or related CNS targets in pain indications, 3-isopropyl-5-methylmorpholine serves as a structurally differentiated starting point for SAR exploration within the substituted morpholine pharmacophore space claimed in ESTEVE patent families [2][3]. The C3-isopropyl/C5-methyl pattern provides a steric profile distinct from the more commonly exemplified C2-substituted morpholine sigma ligands, potentially enabling access to unexplored IP space. While the compound lacks published direct target engagement data, its structural alignment with the sigma receptor pharmacophore and the established nanomolar potency of related morpholine derivatives at sigma-1 (Ki = 1.4–36 nM [4]) supports its inclusion in hit-to-lead screening cascades [2][4].

Scaffold-Hopping and Bioisostere Exploration from Piperazine to Morpholine Series

In lead optimization programs where piperazine-based leads require scaffold-hopping to modulate physicochemical or ADME properties, 3-isopropyl-5-methylmorpholine offers a direct morpholine isostere replacement. The morpholine oxygen provides augmented polarity (TPSA = 21.3 Ų) compared to piperazine while the C3-isopropyl and C5-methyl substituents maintain desirable steric occupancy . The preserved secondary amine enables identical N-functionalization chemistry (amide, sulfonamide, urea formation) to that used with piperazine intermediates, minimizing synthetic route redesign [1]. The computed XlogP of 1.3 suggests favorable CNS multiparameter optimization (MPO) properties when incorporated into larger lead molecules .

Synthetic Methodology Development for 3,5-Disubstituted Morpholines

As a representative 3,5-disubstituted morpholine, 3-isopropyl-5-methylmorpholine can serve as an analytical standard and reference compound in synthetic methodology studies aimed at developing new routes to C-substituted morpholines. The iron-catalyzed diastereoselective synthesis and Pd-catalyzed carboamination approaches reported for 3,5-disubstituted morpholines represent the current state-of-the-art [1][5]. The compound's commercial availability at 95–98% purity from multiple suppliers makes it a practical reference standard for method validation, chiral HPLC method development, and spectroscopic characterization benchmarking in academic and industrial process chemistry laboratories .

Quote Request

Request a Quote for 3-Isopropyl-5-methylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.